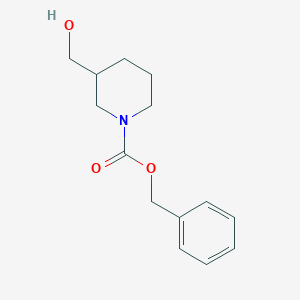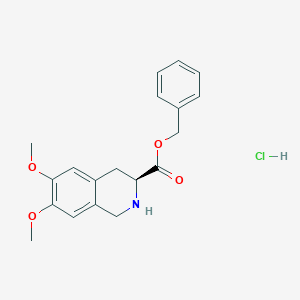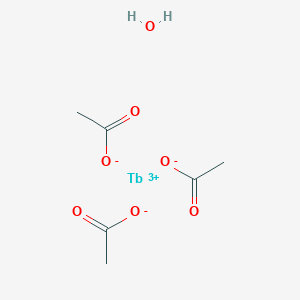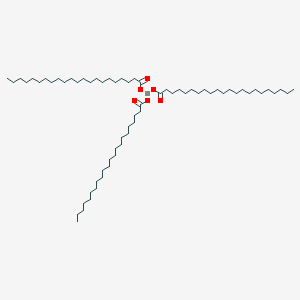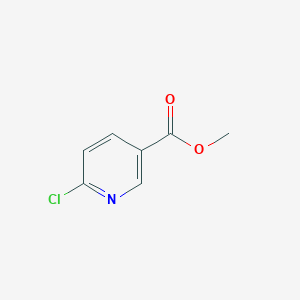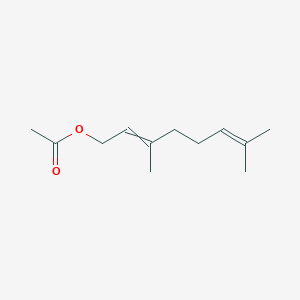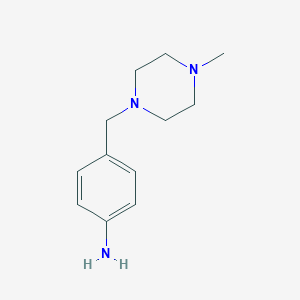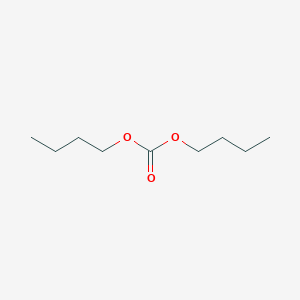
Carbonato de dibutilo
Descripción general
Descripción
Dibutyl carbonate is an organic compound with the chemical formula C₉H₁₈O₃. It is a colorless to almost colorless liquid with a mild odor. This compound is known for its low toxicity and low volatility, making it a valuable solvent and plasticizer in various industrial applications. Dibutyl carbonate is also recognized for its high thermal stability and resistance to hydrolysis.
Aplicaciones Científicas De Investigación
Dibutyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Mecanismo De Acción
Target of Action
Dibutyl carbonate (DBC) is a dialkyl carbonate (DAC) that is primarily used as a reagent in various chemical reactions . It is an ambident electrophile, which means it can react with nucleophiles at two different sites . The primary targets of DBC are therefore molecules that can act as nucleophiles, such as amines, alcohols, and carboxylic acids .
Mode of Action
The mode of action of DBC involves its reaction with nucleophiles. Under appropriate conditions, DBC can undergo nucleophilic substitution to give alkoxycarbonylation and alkylation reactions . In a methylation reaction via DMC chemistry, the leaving group, i.e., the methyl carbonate – once formed – rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in truly catalytic amounts .
Biochemical Pathways
Dacs like dbc are known to participate in various chemical reactions, including alkoxycarbonylation, alkylation, and cyclization . These reactions can lead to the formation of a variety of products, depending on the specific substrates and conditions involved .
Result of Action
The result of DBC’s action depends on the specific reaction and conditions. In general, the reaction of DBC with nucleophiles leads to the formation of various products, including alkoxycarbonylated and alkylated compounds . These products can have various effects at the molecular and cellular levels, depending on their specific properties and the context in which they are formed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl carbonate can be synthesized through several methods. One common laboratory method involves the reaction of butyl iodide with silver carbonate. This reaction is typically carried out in an organic solvent such as dimethylformamide, and the product is isolated by extraction with hexane .
Industrial Production Methods: On an industrial scale, dibutyl carbonate is often produced by the reaction of butanol with carbon dioxide in the presence of a catalyst. This process can be carried out under high pressure and moderate temperature conditions. Catalysts such as alkali metal carbonates or organic bases are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between dibutyl carbonate and another alcohol or phenol.
Common Reagents and Conditions:
Transesterification: Typically requires a catalyst such as zinc-titanium oxides and is carried out at elevated temperatures (around 205°C).
Hydrolysis: Can be performed under acidic or basic conditions, with the reaction proceeding faster under basic conditions.
Major Products Formed:
Transesterification: Produces diphenyl carbonate and butanol.
Hydrolysis: Produces butanol and carbon dioxide.
Comparación Con Compuestos Similares
Dimethyl carbonate: Another dialkyl carbonate with similar properties but lower molecular weight and boiling point.
Diethyl carbonate: Similar in structure but with ethyl groups instead of butyl groups, resulting in different physical properties and reactivity.
Diphenyl carbonate: A related compound used in the production of polycarbonates and as a reagent in organic synthesis.
Uniqueness: Dibutyl carbonate is unique due to its balance of low toxicity, low volatility, and high thermal stability. These properties make it particularly suitable for applications where a stable, non-volatile solvent is required. Additionally, its ability to undergo transesterification reactions with a variety of alcohols and phenols makes it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
dibutyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWOKQMDLQXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060255 | |
| Record name | Carbonic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-52-9 | |
| Record name | Dibutyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62WFZ7P7QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




